tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate
Description
This compound is a structurally complex tert-butyl carbamate derivative characterized by multiple functional groups, including a benzyloxymethyl ether, hydroxy group, methoxypropoxy-substituted aromatic ring, and branched alkyl chain. Its synthesis likely involves sequential protection/deprotection steps and coupling reactions, as inferred from analogous tert-butyl carbamate syntheses (e.g., use of PyBOP coupling agents and triethylamine in and ) .
Properties
CAS No. |
172900-92-4 |
|---|---|
Molecular Formula |
C37H59NO7 |
Molecular Weight |
629.9 g/mol |
IUPAC Name |
tert-butyl N-[6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyl-8-(phenylmethoxymethyl)decan-5-yl]carbamate |
InChI |
InChI=1S/C37H59NO7/c1-26(2)30(20-29-16-17-34(42-9)35(21-29)44-19-13-18-41-8)22-32(38-36(40)45-37(5,6)7)33(39)23-31(27(3)4)25-43-24-28-14-11-10-12-15-28/h10-12,14-17,21,26-27,30-33,39H,13,18-20,22-25H2,1-9H3,(H,38,40) |
InChI Key |
FBKNBZNJUIGABN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(COCC2=CC=CC=C2)C(C)C)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic routes often involve:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the hydroxyl group via selective oxidation.
Step 3: Addition of methoxy groups through methylation reactions.
Step 4: Formation of the carbamate ester using tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate ester can be hydrolyzed to form the corresponding carbamic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide).
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Structural Comparison
Key structural distinctions arise from substituent positioning and functional group variations. For example:
- Aromatic Substitution : The 4-methoxy-3-(3-methoxypropoxy)phenyl group differentiates it from simpler aryl-substituted carbamates (e.g., ’s derivatives with phenyl/heteroaryl groups) .
Table 1: Functional Group Comparison
Analytical Characterization
- NMR Spectroscopy : As in , chemical shifts in regions A (positions 39–44) and B (29–36) are critical for identifying substituent effects . The target compound’s benzyloxymethyl and methoxypropoxy groups would perturb shifts in analogous regions.
- Mass Spectrometry : High-resolution MS (as in and ) enables dereplication. The compound’s molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of tert-butyl group) would align with carbamate derivatives .
Table 3: Representative NMR Shifts (Hypothetical)
| Proton Position | Target Compound (δ, ppm) | Compound 1 (δ, ppm) | Compound 7 (δ, ppm) |
|---|---|---|---|
| Benzyloxymethyl CH₂ | ~4.5–5.0 | N/A | N/A |
| Aromatic Methoxy | ~3.7–3.9 | ~3.8 | ~3.8 |
| Hydroxy Group | ~5.5 (broad) | ~5.6 | ~5.6 |
Computational Similarity Assessment
Using Tanimoto and Dice indices (), the compound’s similarity to known inhibitors can be quantified. For example:
Biological Activity
Tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate is a complex organic compound notable for its diverse structural features, which suggest significant potential for various biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes:
- A tert-butyl group
- A carbamate functional group
- Multiple aromatic and aliphatic components
This diversity in structure indicates potential interactions with biological targets, making it a candidate for medicinal chemistry applications.
Synthesis Methods
The synthesis of this compound can be approached through various chemical reactions. Common methods include:
- Nucleophilic substitution reactions involving the carbamate group.
- Alkylation reactions to introduce the tert-butyl and benzyloxy groups.
- Hydroxylation reactions to incorporate the hydroxy group at specific positions on the carbon chain.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation, with IC50 values ranging from 1.2 to 5.3 μM against various cancer cell lines such as MCF-7 and HCT116 .
Antioxidant Properties
The antioxidant capacity of this compound has been assessed using different assays:
- DPPH and FRAP assays demonstrated significant radical scavenging activity, suggesting its potential as a protective agent against oxidative stress .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- It has shown selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM .
Comparative Analysis
To emphasize the uniqueness of this compound in medicinal chemistry, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl carbamate | Simple structure with a single alkyl group | Basic model for studying carbamates |
| 4-Methoxyphenol carbamate | Contains a methoxy group on a phenolic ring | Antimicrobial activity |
| Benzyloxycarbonyl derivatives | Used primarily as protective groups | Versatile in peptide synthesis |
| tert-butyl (8...carbamate | Complex structure with multiple functional groups | Potential anti-cancer activity |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of structurally similar compounds and found that those with multiple hydroxyl groups demonstrated enhanced cytotoxicity against breast cancer cells compared to standard treatments .
- Antioxidant Efficacy Assessment : In another investigation, the antioxidant properties were compared across various compounds; tert-butyl (8...carbamate showed superior performance in stabilizing DPPH radicals compared to traditional antioxidants like butylated hydroxytoluene (BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
